molecular formula C12H17NO B1611484 4-(2,6-Dimethylphenyl)morpholine CAS No. 255835-91-7

4-(2,6-Dimethylphenyl)morpholine

Cat. No. B1611484
M. Wt: 191.27 g/mol
InChI Key: GLHNEBLMLDMUSI-UHFFFAOYSA-N
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Description

“4-(2,6-Dimethylphenyl)morpholine” is a chemical compound with the molecular formula C12H17NO . It is a solid substance that appears pale yellow to off-white .


Physical And Chemical Properties Analysis

“4-(2,6-Dimethylphenyl)morpholine” is a solid substance that appears pale yellow to off-white . It has a molecular weight of 191.27 . The boiling point is predicted to be around 303.0± .

Scientific Research Applications

Anticonvulsant Applications

  • Anticonvulsant Activity : Compounds with N4-(2,6-dimethylphenyl) semicarbazones, related to 4-(2,6-Dimethylphenyl)morpholine, have been designed as anticonvulsants. A study found that these compounds exhibited significant anticonvulsant activity, with one compound showing a wide spectrum of anticonvulsant action and no neurotoxicity or hepatotoxicity. This research suggests potential applications in treating epilepsy (Yogeeswari et al., 2005).

Cancer Research

  • Cytotoxicity Against Cancer Cells : Morpholine-containing ruthenium(II) p-cymene complexes were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study indicated that these complexes, which include morpholine units, have promising applications in cancer treatment (Chatterjee et al., 2021).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Aminations : 4-(2,6-Dimethylphenyl)morpholine-related compounds have been used as ligands in palladium-catalyzed aminations of aryl halides. This process is significant in the synthesis of complex organic compounds, indicating the utility of these compounds in organic synthesis (Shi et al., 2008).

Materials Science

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds like dimethomorph, which includes a morpholine unit, to understand their physical and chemical properties. Such studies are crucial in the development of materials and chemicals for various applications (Kang et al., 2015).

Fungicidal Activity

  • Fungicidal Agents : Certain derivatives of 4-(2,6-Dimethylphenyl)morpholine have been identified as effective fungicidal agents. This suggests potential applications in agriculture and plant protection (Bardiot et al., 2015).

Environmental Applications

  • Pesticide Removal from Wastewater : A study explored the use of lignocellulosic substrate for the removal of pesticides, including dimethomorph (a morpholine fungicide), from wastewater. This research points towards applications in environmental protection and wastewater treatment (Boudesocque et al., 2008).

properties

IUPAC Name

4-(2,6-dimethylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNEBLMLDMUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441707
Record name 4-(2,6-dimethylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylphenyl)morpholine

CAS RN

255835-91-7
Record name 4-(2,6-dimethylphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Navarro, N Marion, NM Scott, J González… - Tetrahedron, 2005 - Elsevier
The synthesis and characterization of two new complexes (IPr)Pd(acac) 2 () and (IPr)Pd(acac)Cl () (IPr=(N,N'-bis(2,6-diisopropylphenyl)imidazol)-2-ylidene, acac=acetylacetonate) are …
Number of citations: 138 www.sciencedirect.com
KW Anderson, M Mendez-Perez, J Priego… - The Journal of …, 2003 - ACS Publications
The first detailed study of the palladium-catalyzed amination of aryl nonaflates is reported. Use of ligands 2−4 and 6 allows for the catalytic amination of electron-rich and -neutral aryl …
Number of citations: 166 pubs.acs.org
S Meiries, A Chartoire, AMZ Slawin, SP Nolan - Organometallics, 2012 - ACS Publications
A very straightforward synthesis of [Pd(IPr*)(acac)Cl] has been developed from commercially available Pd(acac) 2 and the easily prepared IPr*·HCl (acac = acetylacetonate; IPr* = N,N′…
Number of citations: 78 pubs.acs.org
KW Anderson - 2006 - dspace.mit.edu
(cont.) This ligand was utilized in the palladium-catalyzed Suzuki-Miyaura reaction of water-soluble aryl/heteroaryl halides and organoboronic acids. The catalyst displays …
Number of citations: 2 dspace.mit.edu
MT Mailig - 2017 - digital.lib.washington.edu
Copper is a versatile transition metal and has been used as a catalyst for constructing a variety of bonds in organic synthesis. It is relatively abundant, cheap, and less toxic than other …
Number of citations: 0 digital.lib.washington.edu

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